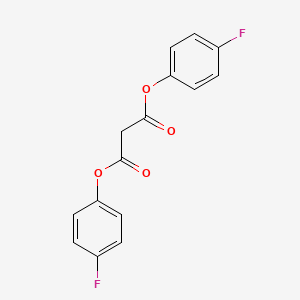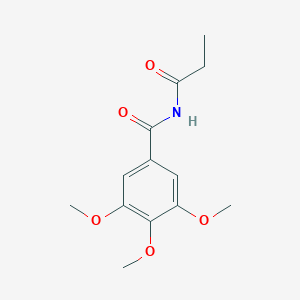
1,1'-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a deca-pentaene chain with two benzene rings attached at either end
準備方法
The synthesis of 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene typically involves a multi-step process. The synthetic route often starts with the preparation of the deca-pentaene chain, followed by the attachment of the benzene rings. Common reagents used in the synthesis include alkenes and aromatic compounds, with reaction conditions often involving catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反応の分析
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, with reagents such as halogens or nitrating agents leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Biology: Research into its potential biological activity, including its interactions with biological molecules, is ongoing.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene exerts its effects involves its interaction with molecular targets through its conjugated system. The compound can participate in various chemical reactions due to the presence of multiple double bonds, which can interact with other molecules and influence their reactivity. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
類似化合物との比較
Similar compounds to 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene include other conjugated systems with benzene rings, such as:
- 1,1’-(3,7-Dimethylocta-1,3,5,7-tetraene-1,8-diyl)dibenzene
- 1,1’-(3,9-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene
These compounds share similar structural features but differ in the length and substitution pattern of the conjugated chain. The uniqueness of 1,1’-(3,8-Dimethyldeca-1,3,5,7,9-pentaene-1,10-diyl)dibenzene lies in its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
1884-48-6 |
|---|---|
分子式 |
C24H24 |
分子量 |
312.4 g/mol |
IUPAC名 |
(3,8-dimethyl-10-phenyldeca-1,3,5,7,9-pentaenyl)benzene |
InChI |
InChI=1S/C24H24/c1-21(17-19-23-13-5-3-6-14-23)11-9-10-12-22(2)18-20-24-15-7-4-8-16-24/h3-20H,1-2H3 |
InChIキー |
WJXBDHOLDQPWIJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CC=CC=C(C)C=CC1=CC=CC=C1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


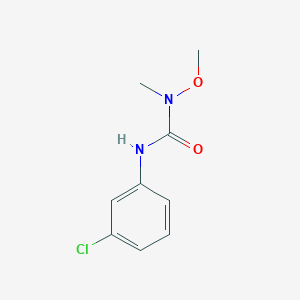


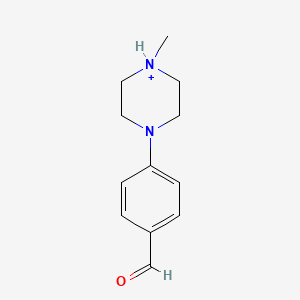

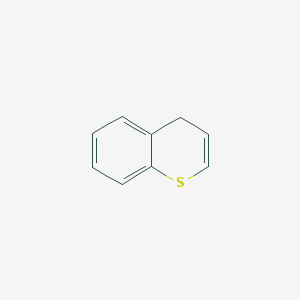
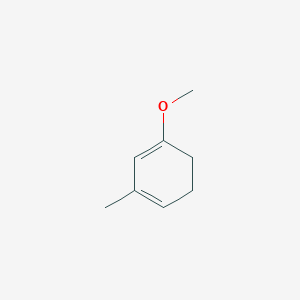
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
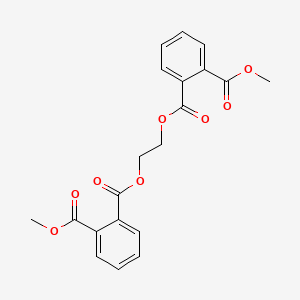
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)
